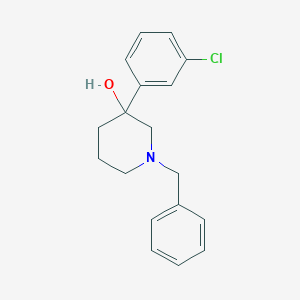

1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c19-17-9-4-8-16(12-17)18(21)10-5-11-20(14-18)13-15-6-2-1-3-7-15/h1-4,6-9,12,21H,5,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSHTQTBMBQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Benzyl 3 3 Chlorophenyl Piperidin 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. acs.org For 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol, the analysis reveals several key bonds that can be disconnected to devise a synthetic plan.

The most logical disconnections are at the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds formed during the synthesis. The primary retrosynthetic pathways are:

C3-Aryl Bond Disconnection: The bond between the C3 of the piperidine (B6355638) ring and the 3-chlorophenyl group is a prime candidate for disconnection. This approach leads to a key intermediate, 1-benzyl-3-piperidone, and a 3-chlorophenyl organometallic reagent, such as a Grignard or organolithium reagent. This is a powerful and convergent strategy for introducing the aryl moiety.

N-Benzyl Bond Disconnection: The bond between the piperidine nitrogen and the benzyl (B1604629) group can be disconnected. This suggests a synthesis starting from 3-(3-chlorophenyl)piperidin-3-ol, which can then be N-benzylated. This is a common strategy for introducing N-substituents on heterocyclic amines.

Piperidine Ring Disconnections: A more complex approach involves breaking the C-C or C-N bonds within the piperidine ring itself. This could involve strategies like intramolecular cyclization of an amino-halide or reductive amination of a dicarbonyl compound, though these are generally more suited for constructing the core ring from acyclic precursors.

Based on reliability and convergence, the C3-Aryl and N-Benzyl disconnections represent the most practical strategies for laboratory synthesis.

| Disconnection Strategy | Key Intermediates | Forward Synthetic Reaction |

| C3-Aryl Bond | 1-Benzyl-3-piperidone, 3-chlorophenylmagnesium bromide | Grignard Reaction |

| N-Benzyl Bond | 3-(3-chlorophenyl)piperidin-3-ol, Benzyl bromide or Benzaldehyde | N-Alkylation or Reductive Amination |

| C2-N and C6-N Bonds | Acyclic amino-dicarbonyl precursor | Intramolecular Reductive Amination |

Classical and Modern Synthetic Routes to Piperidin-3-ol Derivatives

The synthesis of the piperidin-3-ol scaffold is a well-established field, with numerous methods available for constructing the core ring and introducing the necessary substituents.

Alkylation and Reductive Amination Pathways for N-Benzyl Derivatization

Once the 3-aryl-3-hydroxypiperidine core is established, the N-benzyl group is typically introduced via one of two reliable methods: direct alkylation or reductive amination.

Direct Alkylation: This method involves the reaction of a secondary amine, such as 3-(3-chlorophenyl)piperidin-3-ol, with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction. While straightforward, this reaction can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially if the reaction conditions are not carefully controlled. The reactivity of the benzyl halide is a key factor; for instance, highly reactive electrophiles like p-methoxybenzyl chloride may also react with the solvent if it is nucleophilic (e.g., ethanol).

Reductive Amination: A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the initial reaction of the secondary amine with benzaldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a suitable reducing agent to yield the N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the aldehyde starting material. Catalytic hydrogenation (H₂/Pd/C) is also a highly effective and clean method. researchgate.net This approach is often preferred due to its high selectivity and milder reaction conditions.

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

| Direct Alkylation | Benzyl halide (e.g., Bn-Br), Base (e.g., K₂CO₃) | None (direct substitution) | Simple procedure | Risk of over-alkylation, potential side reactions |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Iminium ion | High selectivity, mild conditions, minimal byproducts | Requires a separate reduction step |

Stereoselective Approaches to Piperidinol Scaffolds

Creating the chiral center at the C3 position with a defined stereochemistry is a critical challenge. Several stereoselective strategies can be employed to synthesize chiral piperidinol scaffolds.

One powerful approach is the asymmetric reduction of a prochiral ketone , such as N-protected-3-piperidone. This can be achieved using biocatalysts, such as ketoreductase (KRED) enzymes or whole-cell systems like Baker's yeast. mdpi.com These enzymatic reductions often proceed with high enantioselectivity (up to >99% ee) under mild, environmentally friendly conditions, providing access to optically pure (S)- or (R)-N-protected-3-hydroxypiperidine. chemicalbook.com

Another strategy involves the use of chiral auxiliaries . A chiral group can be attached to the piperidine nitrogen, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed.

Furthermore, asymmetric catalysis offers a direct route to enantiomerically enriched piperidines. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridine precursors can generate 3-aryl-tetrahydropyridines with high enantioselectivity. nih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. Similarly, stereocontrolled nucleophilic additions to chiral pyridinium salts can yield highly substituted, enantiopure piperidinols. acs.orgnih.gov

Introduction of the 3-(3-chlorophenyl) Moiety

The most direct and common method for installing the 3-(3-chlorophenyl) group and simultaneously creating the tertiary alcohol is the Grignard reaction . This involves the nucleophilic addition of a 3-chlorophenylmagnesium halide (e.g., 3-ClC₆H₄MgBr) to the carbonyl group of a protected 3-piperidone, such as 1-benzyl-3-piperidone.

The synthesis of the Grignard reagent is achieved by reacting 1-bromo-3-chlorobenzene with magnesium metal in a dry ether solvent like THF or diethyl ether. The subsequent addition of this organometallic reagent to the 1-benzyl-3-piperidone precursor results in the formation of the C-C bond and, after an acidic workup, yields the desired tertiary alcohol, this compound, as a racemic mixture. The efficiency of Grignard reactions makes this a highly convergent and practical approach in a multi-step synthesis. researchgate.net

Advanced Catalytic Methods in Piperidine Synthesis

Modern organic synthesis has seen the development of advanced catalytic methods that offer novel pathways to construct and functionalize piperidine rings with high efficiency and selectivity.

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthesis, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H arylation, for example, can be used to form C-C bonds directly on the piperidine scaffold. By using a directing group attached to the piperidine nitrogen or another position, it is possible to achieve high regio- and stereoselectivity. For instance, an aminoquinoline auxiliary at the C3 position has been shown to direct the selective C-H arylation at the C4 position of piperidines. acs.org While direct C3 arylation of a piperidine ring via C-H activation is challenging, related rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to functionalize various positions on the ring. nih.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. Various MCRs have been developed for the diastereoselective synthesis of highly functionalized piperidines. bohrium.com For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and β-ketoesters can yield polysubstituted piperidines under catalytic conditions. researchgate.net These methods are highly atom-economical and allow for the rapid generation of diverse libraries of piperidine derivatives.

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

Obtaining a single enantiomer of the target compound is crucial for pharmaceutical applications. This can be accomplished through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. An effective method would be the asymmetric addition of a 3-chlorophenyl organometallic reagent to 1-benzyl-3-piperidone. This can be achieved by using a chiral ligand to modify the organometallic reagent or by employing a chiral catalyst to mediate the addition. While highly desirable, developing a universally effective catalyst for the asymmetric arylation of ketones remains an active area of research. An alternative asymmetric route involves starting with an enantiopure precursor, such as (S)- or (R)-1-benzyl-3-hydroxypiperidine, obtained via enzymatic reduction. The hydroxyl group could then be oxidized to the ketone, followed by a diastereoselective Grignard addition controlled by the existing (though distant) stereocenter, or more complex stereodirecting strategies.

Chiral Resolution: This classical technique involves separating the enantiomers from a racemic mixture of this compound.

Diastereomeric Salt Formation: The racemic piperidinol, being basic, can be reacted with a chiral acid (a resolving agent) such as tartaric acid, camphorsulfonic acid, or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the desired enantiomer of the piperidinol. chemicalbook.com

Enzymatic Resolution: Enzymes can also be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to acylate the hydroxyl group of one enantiomer preferentially, allowing the acylated product and the unreacted enantiomer to be separated chromatographically.

Molecular Interactions and Receptor Pharmacology of 1 Benzyl 3 3 Chlorophenyl Piperidin 3 Ol

Exploration of Ligand-Receptor Binding Affinities (in vitro assays)

While direct binding assay data for 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol is not present in the reviewed literature, the activities of compounds sharing its key structural motifs—the benzylpiperidine core, the hydroxyl group, and the chlorophenyl moiety—have been characterized at several important receptors.

Histamine (B1213489) H₃ Receptor Antagonism Studies

No specific in vitro studies detailing the histamine H₃ (H₃R) receptor binding affinity of this compound have been identified. However, the benzylpiperidine scaffold is a well-established feature in many potent H₃R antagonists. Research into non-imidazole H₃R antagonists has highlighted compounds that possess a piperidine (B6355638) ring. For instance, the compound BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine), which also contains a chlorophenyl group, acts as a potent competitive antagonist and inverse agonist at the human H₃ receptor with a Kᵢ value of 0.16 nM. nih.govcapes.gov.br Furthermore, studies have identified dual-acting ligands where the piperidine moiety is considered a critical structural element for combined H₃ and sigma-1 receptor activity. nih.gov This suggests that the core structure of this compound is consistent with potential interaction at the H₃ receptor.

Table 1: H₃ Receptor Binding Affinities of Related Compounds

| Compound Name | Receptor | Binding Affinity (Kᵢ) | Species |

|---|

Sigma-1 Receptor Modulation Investigations

Direct investigations into the sigma-1 receptor modulation by this compound are absent from the current literature. Nevertheless, the benzylpiperidine and benzylpiperazine motifs are prevalent in high-affinity sigma-1 receptor ligands. nih.govunict.itcsic.es The sigma-1 receptor, a unique intracellular chaperone protein, is a target for compounds with diverse structures. Research has shown that certain piperidine-based molecules can exhibit high affinity for both the histamine H₃ and sigma-1 receptors, indicating a potential for polypharmacology. nih.gov For example, a series of benzylpiperazine derivatives have been developed as potent sigma-1 receptor ligands, with Kᵢ values in the low nanomolar range. nih.gov The structural characteristics of this compound align with the general pharmacophore model for sigma-1 ligands, which typically includes a basic nitrogen atom and hydrophobic aromatic regions.

Table 2: Sigma-1 Receptor Binding Affinities of Related Compounds

| Compound Class | Receptor | Binding Affinity Range (Kᵢ) |

|---|

Nociceptin/Orphanin FQ Receptor (NOP) Ligand Characterization

There is no available data characterizing this compound as a ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. wikipedia.org However, the piperidine scaffold is a key component in several known NOP receptor antagonists. For example, the introduction of a 3-hydroxymethyl group on the piperidine ring of certain benzimidazolinone derivatives resulted in potent and highly selective NOP antagonists. nih.gov One such compound, J-113397, demonstrates the importance of substitution at the 3-position of the piperidine ring for NOP receptor affinity. nih.gov Another complex derivative, known as Compound 24 (1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide), acts as a pure antagonist at native NOP receptors. nih.gov These examples indicate that the 1-benzyl-3-hydroxypiperidine framework is a viable scaffold for targeting the NOP receptor.

Table 3: NOP Receptor Activity of Related Compounds

| Compound Name/Class | Receptor | Activity |

|---|---|---|

| J-113397 | NOP (ORL1) | Potent, selective antagonist |

Dopamine (B1211576) D₂-like Receptor Interactions

Specific in vitro binding assays for this compound at dopamine D₂-like receptors have not been reported. The D₂-like family includes the D₂, D₃, and D₄ receptors, which are G protein-coupled receptors that inhibit adenylyl cyclase. mdpi.comchemrxiv.org The broader class of phenylpiperidines has been investigated for activity at these receptors. For instance, the compound D2AAK1_3 (3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole) shows an affinity for the human dopamine D₂ receptor with a Kᵢ of 151 nM. mdpi.com Another related compound, (-)-OSU6162, which is a 3-phenylpiperidine (B1330008) derivative, has a reported in vitro Kᵢ value of 447 nM at the D₂ receptor. nih.gov These findings demonstrate that the benzylpiperidine scaffold can interact with the D₂ receptor, though affinity can be moderate.

Table 4: D₂ Receptor Binding Affinities of Related Compounds

| Compound Name | Receptor | Binding Affinity (Kᵢ) | Species |

|---|---|---|---|

| D2AAK1_3 | Dopamine D₂ | 151 nM | Human |

NMDA Receptor Subtype Antagonism (e.g., NR2B)

While there are no studies on this compound, the general structure is related to known antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype. The NR2B subunit has a distinct recognition site for allosteric modulators like ifenprodil, which contains a benzyl (B1604629) group and a piperidine ring. nih.gov This class of compounds, known as 'prodils', binds to the N-terminal domain of the NR2B subunit. nih.gov Research has led to the discovery of potent NR1A/2B antagonists based on a 4-benzyl-piperidine structure, such as 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine. nih.gov A patent also describes various piperidine derivatives with strong antagonistic actions at the NR1/NR2B receptor, highlighting the therapeutic potential of this chemical class. google.com This suggests the scaffold of this compound is relevant for NR2B antagonism.

Table 5: NMDA NR2B Receptor Activity of Related Compounds

| Compound Name/Class | Receptor Subtype | Activity |

|---|---|---|

| 'Prodils' (e.g., Ifenprodil) | NMDA NR2B | Allosteric antagonists |

Cellular Pharmacodynamics and Signal Transduction Pathway Analysis

Direct cellular pharmacodynamic studies on this compound have not been published. However, based on the potential receptor interactions discussed above, its effects on signal transduction pathways can be hypothesized.

Histamine H₃ and Dopamine D₂ Receptors: As these are typically Gᵢ/ₒ-coupled receptors, antagonism by a ligand would be expected to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing a decrease in intracellular cyclic AMP (cAMP) levels. For example, the H₃R antagonist BF2.649 was characterized in a guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate binding assay, a functional measure of G-protein activation. nih.gov

Nociceptin/Orphanin FQ (NOP) Receptor: The NOP receptor is also coupled to Gᵢ/ₒ proteins. Its activation can lead to the modulation of ion channels. Studies on the NOP antagonist Compound 24 showed that it attenuates the agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) currents in brain slices. nih.gov

Sigma-1 Receptor: The sigma-1 receptor is not a G protein-coupled receptor but a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. mdpi.com Upon activation, it modulates numerous signaling pathways, including intracellular calcium homeostasis and the activity of various ion channels and other receptors like the NMDA receptor. unict.itmdpi.com Ligands can act as agonists or antagonists, leading to diverse downstream cellular effects related to cell survival and excitability. mdpi.com

NMDA Receptor: As an allosteric antagonist at the NR2B subunit, the compound would non-competitively inhibit ion channel function. This would reduce the influx of Ca²⁺ through the NMDA receptor channel that is triggered by the binding of glutamate (B1630785) and a co-agonist, thereby modulating synaptic plasticity and excitotoxicity. nih.gov

Molecular Modeling and Computational Chemistry for Ligand-Target Interactions

Computational methods are invaluable tools in drug discovery for predicting how a ligand, such as this compound, might interact with its biological target at a molecular level. These techniques can elucidate binding modes, predict affinity, and guide the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of 3-aryl-3-piperidinol and N-benzylpiperidine, docking studies have been instrumental in understanding their interactions with various receptors, including opioid, dopamine, and sigma receptors.

Research on a series of 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists utilized comparative molecular field analysis (CoMFA) to develop a 3D-QSAR model. This model highlighted the importance of steric and electrostatic interactions for the bioactivity of these agonists, providing insights into their interaction with the µ-opioid receptor. scientific.net

In a study of piperidine/piperazine-based compounds targeting the sigma 1 (S1) receptor, docking poses of potent ligands revealed strong anchoring through a salt bridge with the residue Glu172. This interaction was further stabilized by a hydrogen bond. For some compounds, an additional polar interaction was observed between the ionized nitrogen atom and Asp126. nih.gov The protonated nitrogen of the piperidine ring is often crucial for forming key interactions within the receptor binding site. For instance, in the serotonin (B10506) 5-HT1A receptor, the protonated nitrogen of the piperazine (B1678402) moiety in arylpiperazine derivatives forms a critical salt bridge with Asp116. nih.gov

Similarly, docking studies of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring predicted possible binding modes within the active site of the dopamine D2 receptor. researchgate.netfigshare.com For N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking indicated that key binding sites include Asp106, Gln177, Ser188, Ser192, and Phe193, with the binding being driven by hydrogen bonds and electrostatic forces. rsc.org

Based on these analogous studies, it can be hypothesized that the tertiary amine of the piperidine ring in this compound would be protonated at physiological pH and likely form a key electrostatic interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in its target receptor. The hydroxyl group at the 3-position could act as a hydrogen bond donor or acceptor. The benzyl and 3-chlorophenyl groups would likely engage in hydrophobic and/or aromatic (π-π stacking) interactions within the binding pocket. The table below summarizes findings from docking studies on analogous compounds.

| Compound Class | Target Receptor | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| 4-Phenylpiperidine derivatives | µ-Opioid Receptor | Not specified | Steric and Electrostatic |

| Piperidine/piperazine-based compounds | Sigma 1 (S1) Receptor | Glu172, Asp126 | Salt bridge, Hydrogen bond |

| Arylpiperazine derivatives | Serotonin 5-HT1A Receptor | Asp116 | Salt bridge |

| N-Phenylpiperazine derivatives | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bond, Electrostatic |

| N-Benzylpiperidine derivatives | α7 Nicotinic Acetylcholine (B1216132) Receptor | Not specified | Antagonistic modulation |

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models are often expressed as mathematical equations that can predict the activity of novel compounds.

For a series of piperidine carboxamide derivatives acting as Anaplastic Lymphoma Kinase (ALK) inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. These models showed good predictive ability and indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Similarly, a 3D-QSAR study on 4-phenylpiperidine derivatives as µ-opioid agonists also produced a predictive model. scientific.net

In another study, QSAR models were developed for furan-pyrazole piperidine derivatives with Akt1 inhibitory and antiproliferative activities. The models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm, resulting in robust and predictive multiple linear regression models. nih.gov The statistical significance of 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities was also demonstrated, with descriptors related to atom type, dipole moment, and molecular shape influencing serotonin and noradrenaline reuptake inhibition. nih.gov

These studies on related piperidine structures suggest that a QSAR model for a series including this compound would likely find that steric, electronic (e.g., effect of the chloro-substituent), and hydrophobic parameters of the N-benzyl and 3-aryl groups are significant predictors of biological activity. The table below summarizes the findings from QSAR studies on analogous compounds.

| Compound Class | Biological Activity | QSAR Method | Key Findings/Descriptors |

|---|---|---|---|

| Piperidine carboxamide derivatives | ALK Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, and hydrophobic properties are important. |

| 4-Phenylpiperidine derivatives | µ-Opioid Agonism | 3D-QSAR (CoMFA) | Steric and electrostatic interactions are key. |

| Furan-pyrazole piperidine derivatives | Akt1 Inhibition/Antiproliferative | GA-MLR with 3D and 2D descriptors | Model was robust and predictive. |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT and NA reuptake inhibition) | 2D-QSAR (GFA) | Descriptors related to atom type, dipole moment, and molecular shape were influential. |

Preclinical Biological Investigations and Theoretical Therapeutic Implications of 1 Benzyl 3 3 Chlorophenyl Piperidin 3 Ol

In Vitro Studies on Cellular Systems

Antimitotic and Cellular Proliferation Modulation in Cancer Cell Lines

The 3-phenylpiperidine (B1330008) scaffold is a key feature in compounds designed to modulate cellular proliferation, a hallmark of cancer. Derivatives of this structure have been investigated for their ability to interfere with critical cellular processes, such as the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer (CRC). nih.gov

For instance, a series of 3-phenylpiperidine derivatives were synthesized and evaluated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. One promising compound from this series, compound 41 , demonstrated potent inhibition of this interaction with a half-maximal inhibitory concentration (IC₅₀) of 0.72 μM. nih.gov This compound selectively hindered the growth of CRC cells, suppressed Wnt signaling, and downregulated the expression of oncogenic Wnt target genes. nih.gov Similarly, piperine, a natural product containing a piperidine (B6355638) ring, has been shown to induce apoptosis in prostate cancer (PC3) cells by modulating the expression of key regulatory proteins like Bcl-2 and p53. emanresearch.orgfrontiersin.org

Given these findings, it is plausible that 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol could exhibit similar antiproliferative activities. The benzyl (B1604629) and chlorophenyl groups may influence its binding affinity to protein targets involved in cell cycle regulation and proliferation.

Table 1: Antiproliferative Activity of a Structurally Related 3-Phenylpiperidine Derivative

| Compound | Target | Assay | IC₅₀ (μM) | Cancer Cell Line |

|---|

Antiviral Activity in Cell-Based Assays

The piperidine nucleus is integral to various compounds exhibiting antiviral properties. chemicalbook.com Although specific data on this compound is lacking, studies on related structures provide insights into its potential. For example, a study of N-substituted derivatives of 3-phenylpiperidine-2,6-dione revealed moderate antiviral activity.

Specifically, a benzyl-substituted derivative showed activity against Coxsackie Virus type B2 (CVB-2), while a fluorophenyl-substituted derivative was active against both CVB-2 and Herpes Simplex Virus type-1 (HSV-1). The antiviral potential of such compounds is often evaluated by their ability to inhibit viral replication in cell cultures without causing significant toxicity to the host cells. The mechanism can involve interference with viral entry, replication machinery, or assembly. nih.govmdpi.com The structural features of this compound, particularly the lipophilic benzyl and chlorophenyl groups, could facilitate interactions with viral or host cell components crucial for the viral life cycle.

Antimicrobial Properties against Bacterial and Fungal Strains

Piperidine derivatives are widely recognized for their antimicrobial potential against a spectrum of bacterial and fungal pathogens. biointerfaceresearch.com The benzylpiperidine moiety, in particular, has been a focus of research for developing new antimicrobial agents.

Studies on N-benzyl piperidin-4-one derivatives have demonstrated potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net Another investigation into various piperidine derivatives found that one of the most active compounds exhibited significant inhibitory effects against seven different bacterial strains, including Bacillus cereus, E. coli, and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org However, the antifungal activity in that particular study was more varied, with some compounds showing no activity while others inhibited the growth of Aspergillus niger, Aspergillus flavus, and Candida albicans. academicjournals.org The combination of the benzyl group and the halogenated phenyl ring in this compound may confer broad-spectrum antimicrobial activity.

Table 2: Minimum Inhibitory Concentration (MIC) of a Structurally Related Piperidine Derivative

| Compound | Organism | Type | MIC (mg/ml) |

|---|---|---|---|

| Compound 6 academicjournals.org | Bacillus subtilis | Gram-positive Bacteria | 0.75 |

| Compound 6 academicjournals.org | Bacillus cereus | Gram-positive Bacteria | 1.5 |

| Compound 6 academicjournals.org | Escherichia coli | Gram-negative Bacteria | 1.5 |

Anti-inflammatory Response Evaluation in Cellular Models

The piperidine scaffold is present in numerous compounds with anti-inflammatory properties. nih.govamazonaws.com Research into piperidine-2,4,6-trione derivatives has shown that the introduction of certain substituents can significantly enhance anti-inflammatory activity. nih.gov The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators.

The anti-inflammatory potential of this compound could be hypothesized based on its structural similarity to known anti-inflammatory agents. The 3-chlorophenyl group, in particular, is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). Cellular models to evaluate this potential would typically involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages or other relevant immune cells.

Enzyme Inhibition Profiling (e.g., 11β-HSD-1, COX-1/2)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1): This enzyme is a key therapeutic target for metabolic syndrome and type 2 diabetes, as it converts inactive cortisone (B1669442) to active cortisol, particularly in adipose and liver tissues. mdpi.com A series of piperidine amide derivatives have been identified as inhibitors of human 11β-HSD1. nih.gov The development of these inhibitors stemmed from modifications of an initial hit compound discovered through high-throughput screening. While specific IC₅₀ values for these piperidine amides are detailed in specialized literature, their discovery highlights the potential of the piperidine scaffold to interact with the active site of 11β-HSD1. nih.govnih.gov The structural elements of this compound could potentially fit within the binding pocket of this enzyme, suggesting it may act as an inhibitor.

Cyclooxygenase-1/2 (COX-1/2): COX enzymes are central to the inflammatory pathway, catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition. acs.org Several classes of heterocyclic compounds containing piperidine moieties have been investigated as COX-2 inhibitors. researchgate.netbrieflands.com For example, a series of imidazo[2,1-b]thiazole (B1210989) derivatives containing a piperidine group showed moderate to high selectivity for COX-2. brieflands.com In one study, a compound with a piperidine substituent (compound 6e ) was a selective COX-2 inhibitor, though slightly less potent than its morpholine-containing counterpart. brieflands.com Another study on novel oxazolone (B7731731) and imidazolone (B8795221) derivatives also noted that incorporating a piperidine ring could lead to potent COX-2 inhibition. nih.gov This suggests that the piperidine core of this compound could serve as a foundation for developing selective COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity of a Structurally Related Piperidine-Containing Compound

| Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 6e (piperidine-containing) brieflands.com | COX-2 | 0.14 | >178.5 |

In Vivo Animal Model Studies (Hypothetical Exploration Based on Related Structures)

Extrapolating from the in vitro potential, the therapeutic implications of this compound can be hypothetically explored in the context of in vivo animal models. mdpi.com

Based on the potent in vitro anti-proliferative activity of related 3-phenylpiperidine derivatives, this compound could be investigated in xenograft mouse models of human cancers, such as colorectal or prostate cancer. nih.govmdpi.com For example, the β-catenin/BCL9 inhibitor, compound 41 , not only showed potent anti-CRC activity in vivo but also favorably modulated the tumor microenvironment by promoting the infiltration of cytotoxic T lymphocytes and reducing regulatory T-cells. nih.gov A combination therapy approach, pairing this type of compound with an anti-PD-1 antibody, was shown to significantly enhance the anti-CRC efficacy. nih.gov This suggests that this compound might not only have direct cytotoxic effects but could also possess immunomodulatory properties beneficial for cancer treatment.

Furthermore, considering the potential for anti-inflammatory and COX-2 inhibitory activity, the compound could be evaluated in rodent models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis. nih.gov Success in these models would be indicated by a reduction in swelling, pain, and inflammatory markers.

Finally, if the compound proves to be an effective 11β-HSD1 inhibitor, its efficacy could be tested in diet-induced obese and diabetic mouse models. mdpi.com In such studies, key endpoints would include improvements in glucose tolerance, insulin (B600854) sensitivity, and reductions in body weight and liver fat content, which have been observed with other 11β-HSD1 inhibitors. mdpi.comfrontiersin.org These hypothetical in vivo studies would be crucial for validating the therapeutic potential suggested by the analysis of its structural analogues.

Central Nervous System (CNS) Activity in Animal Models

The piperidine scaffold is a common feature in many centrally acting agents, and its derivatives are known to exert various effects on the central nervous system. Studies on piperidine itself have indicated a sedative action and an influence on monoamine turnover in the brain. nih.gov Specifically, piperidine hydrochloride (PHCl) was found to increase the turnover of noradrenaline (NA) without affecting dopamine (B1211576) (DA) or 5-hydroxytryptamine (5-HT) levels, suggesting a potential to modulate noradrenergic pathways. nih.gov

Furthermore, research on dibenzylpiperazine (DBZP), a compound with structural similarities to N-benzylpiperidines, has shown it to possess behavioral effects consistent with both serotonergic and dopaminergic mechanisms. nih.gov In animal models, DBZP has been shown to substitute for the discriminative stimulus effects of methamphetamine, indicating a potential for psychostimulant-like CNS activity. nih.gov However, it is important to note that DBZP also induced convulsions at high doses in rats, highlighting the complex pharmacological profile of such compounds. nih.gov The locomotor activity of animals is a key indicator of CNS effects. Studies on various piperazine (B1678402) and piperidine derivatives have demonstrated dose-dependent decreases in locomotor activity. nih.gov

While these findings relate to the broader class of piperidine and benzylpiperazine derivatives, they suggest that this compound could theoretically exhibit activity within the central nervous system. The specific nature and extent of this activity would be influenced by the unique combination of the N-benzyl and 3-(3-chlorophenyl)-3-ol substitutions on the piperidine ring.

Table 1: CNS Activity of Related Piperidine Compounds in Animal Models

| Compound | Animal Model | Observed CNS Effects | Reference |

|---|---|---|---|

| Piperidine HCl | Mice | Sedative action, increased noradrenaline turnover | nih.gov |

| Dibenzylpiperazine | Rats | Substitution for methamphetamine, convulsions at high doses | nih.gov |

Pain Modulation and Analgesic Potential in Nociceptive and Neuropathic Animal Models

A significant body of research points to the potential of substituted piperidine derivatives as analgesics. The core piperidine structure is a key component of established opioid analgesics like meperidine and fentanyl. internationalscholarsjournals.com This has prompted investigations into novel piperidine compounds for their antinociceptive properties.

One study on 1,4-substituted piperidine derivatives demonstrated significant antinociceptive effects in the mouse tail-flick test, a model of acute thermal pain. internationalscholarsjournals.com The activity of the most potent compound in this series was comparable to morphine, and its effects were attenuated by the opioid antagonist naloxone (B1662785), suggesting an opioid-mediated mechanism of action. internationalscholarsjournals.com

In the context of neuropathic pain, a study on a novel N-benzylpiperidine derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, demonstrated a robust antiallodynic effect in a capsaicin-induced model of central sensitization. nih.gov This compound was found to fully reverse mechanical allodynia in a neuropathic pain model in mice, with its mechanism of action attributed to σ1 receptor antagonism. nih.gov Furthermore, other research has shown that σ1 receptor antagonists can enhance opioid-induced analgesia. nih.gov

The formalin test, which models both acute and inflammatory pain, has also been used to evaluate piperidine derivatives. Certain novel 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have shown analgesic activity in the second phase of this test, indicating potential anti-inflammatory and anti-hyperalgesic properties. mdpi.com These findings collectively suggest that this compound, by virtue of its substituted piperidine core, may possess analgesic properties worthy of investigation in both nociceptive and neuropathic pain models.

Table 2: Analgesic and Antinociceptive Activity of Related Piperidine Derivatives in Animal Models

| Compound Class/Derivative | Animal Model | Type of Pain Model | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Substituted Piperidines | Mice | Tail-flick (acute thermal) | Antinociceptive effects comparable to morphine; naloxone reversible | internationalscholarsjournals.com |

| N-Benzylpiperidine Derivative | Mice | Capsaicin-induced allodynia (neuropathic) | Robust antiallodynic effect via σ1R antagonism | nih.gov |

Neurodegenerative Disease Model Investigations (e.g., Alzheimer's disease models)

The N-benzylpiperidine moiety is a key structural feature of donepezil (B133215), a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov This has spurred significant interest in the development of other N-benzylpiperidine derivatives as potential anti-Alzheimer's agents. The primary therapeutic strategy in this area often involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.govmdpi.com

Several studies have reported the synthesis and evaluation of novel N-benzylpiperidine derivatives as cholinesterase inhibitors. For instance, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed potent inhibition of both AChE and BuChE. nih.govnih.gov In a scopolamine-induced mouse model of memory impairment, these compounds demonstrated an ability to ameliorate memory deficits. nih.govnih.gov

Another study focused on molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives. acs.org A lead compound from this series, SD-6, was shown to improve cognitive and memory functions in both scopolamine- and Aβ-induced behavioral rat models of Alzheimer's disease. acs.org Ex vivo analysis of brain tissue from these animals revealed a significant decrease in AChE levels and markers of oxidative stress, along with an increase in acetylcholine levels. acs.org Histopathological examination also showed no signs of neuronal damage. acs.org

The rational design of new N-benzyl-piperidine derivatives based on the structure of donepezil has also yielded promising results. nih.gov In one such study, the designed compounds were predicted to be orally bioavailable and able to cross the blood-brain barrier with low toxicity. nih.gov In vitro enzymatic assays confirmed that the most potent derivative was a novel multitarget-directed AChE/BuChE inhibitor. nih.gov

Given the consistent findings of cholinesterase inhibitory activity and cognitive improvement in animal models with various N-benzylpiperidine derivatives, it is theoretically plausible that this compound could also exhibit properties relevant to the treatment of neurodegenerative diseases like Alzheimer's. The presence of the N-benzyl group is a key pharmacophore for this activity.

Table 3: Activity of N-Benzylpiperidine Derivatives in Alzheimer's Disease Models

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Scopolamine-induced amnesia (mice) | Memory amelioration; Potent AChE and BuChE inhibition | nih.govnih.gov |

| N-(1-Benzylpiperidin-4-yl) molecular hybrids | Scopolamine- and Aβ-induced models (rats) | Improved cognition and memory; Decreased brain AChE levels | acs.org |

Anti-infective Efficacy in Animal Models

The piperidine ring is found in various natural and synthetic compounds with antimicrobial properties. Research into piperidine derivatives has revealed their potential as antibacterial and antifungal agents. For example, piperidin-4-one derivatives have been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance its antifungal activity. biomedpharmajournal.org

Another study investigated the antimicrobial activity of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives. nih.gov Certain compounds in this series inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov

While in vivo animal model data for the anti-infective efficacy of simple piperidine derivatives is less common in the reviewed literature, these in vitro findings suggest that the piperidine scaffold can be a valuable template for the development of new anti-infective agents. The presence of a halogen (chlorine) on the phenyl ring of this compound is also a feature seen in some antimicrobial compounds, which could potentially contribute to such activity. However, without direct testing, the anti-infective potential of this compound remains theoretical.

Table 4: In Vitro Antimicrobial Activity of Related Piperidine Derivatives

| Compound Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Bacteria and fungi | Significant antimicrobial and antifungal activity | biomedpharmajournal.org |

Structure Activity Relationship Sar and Ligand Design Principles for 1 Benzyl 3 3 Chlorophenyl Piperidin 3 Ol

Role of the N-Benzyl Moiety in Receptor Recognition and Ligand Efficacy

The N-benzyl group is a well-established privileged structure in medicinal chemistry, particularly for ligands targeting the central nervous system. researchgate.netresearchgate.net Its primary role is to engage in specific, high-affinity interactions within the binding sites of various receptors. This moiety enhances solubility by allowing for salt formation at the tertiary nitrogen and, more importantly, facilitates crucial non-covalent interactions such as cation-π and π-π stacking with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the receptor's binding pocket. researchgate.netmdpi.com

In the context of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol, the protonated piperidine (B6355638) nitrogen forms a positive charge that anchors the ligand, while the adjacent benzyl (B1604629) group can penetrate a hydrophobic sub-pocket of the receptor. rsc.org The interaction between the aromatic ring of the N-benzyl group and residues such as Tyr341 has been observed in docking studies of similar N-benzylpiperidine ligands with enzymes like acetylcholinesterase. mdpi.com

The electronic nature of the benzyl ring can be fine-tuned to modulate these interactions. Introducing electron-donating or electron-withdrawing substituents on the benzyl ring can alter the π-electron density, thereby strengthening or weakening the π-π and cation-π interactions. nih.gov This provides a direct handle for optimizing ligand efficacy and receptor subtype selectivity. nih.gov

Table 1: Illustrative Impact of N-Benzyl Ring Substitution on Receptor Affinity This table is for illustrative purposes to demonstrate potential SAR trends.

| R-substituent on Benzyl Ring | Predicted Receptor Affinity | Primary Interaction Modulated |

|---|---|---|

| H (unsubstituted) | +++ | Baseline π-π/Cation-π |

| 4-Methoxy (-OCH3) | ++++ | Enhanced π-electron density |

| 4-Chloro (-Cl) | ++ | Altered electrostatic potential |

Influence of the 3-(3-chlorophenyl) Group on Molecular Interactions

The 3-(3-chlorophenyl) group is a critical pharmacophoric element that significantly influences the compound's binding affinity and selectivity. The substitution pattern on this aryl ring is crucial for potency. nih.gov The presence of the chlorine atom at the meta-position introduces several key interaction capabilities.

Primarily, the chlorine atom can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or the hydroxyl group of serine or threonine residues in a protein. acs.orgnih.gov This interaction is distinct from and can be as significant as a classical hydrogen bond, often contributing substantially to binding affinity and selectivity. researchgate.netnamiki-s.co.jp The meta-position of the chlorine dictates the specific geometry required for this bond to form within the receptor site.

Stereochemical Considerations and Enantiomer-Specific Pharmacological Profiles

The carbon atom at the 3-position of the piperidine ring in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol and (S)-1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This difference arises because biological receptors are themselves chiral entities, composed of L-amino acids. As a result, they can stereoselectively interact with ligands. The two enantiomers will present their key functional groups (hydroxyl, chlorophenyl, and the rest of the scaffold) in different three-dimensional orientations. One enantiomer may achieve a highly complementary fit with the receptor, leading to high-affinity binding and the desired pharmacological response. In contrast, the other enantiomer (the distomer) may bind with lower affinity, have no activity, or even interact with a different receptor, potentially causing off-target effects.

For example, in studies of related chiral piperidine derivatives, such as 3,4-substituted arylpiperidinols, the cis and trans diastereomers show distinct properties, underscoring the importance of the relative stereochemistry of the substituents. acs.org Similarly, the absolute configuration at C3 would be expected to be a critical determinant of the pharmacological profile of this compound, with one enantiomer likely being significantly more potent than the other.

Rational Design Strategies for Analogues of this compound

Rational design of analogues of this compound can be pursued through several established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves replacing key functional groups with other groups that have similar physical or chemical properties, with the goal of improving the molecule's profile.

Phenyl Ring Bioisosteres: The 3-chlorophenyl group could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or non-classical, C(sp³)-rich motifs like bicyclo[1.1.1]pentane (BCP) or cubane. nih.govnih.gov Such changes can alter lipophilicity, improve metabolic stability, and explore different bonding interactions within the receptor. drughunter.com

Functional Group Isosteres: The tertiary alcohol at C3 is a potential site for metabolic modification. It could be replaced with other groups capable of hydrogen bonding, such as an amide or a sulfonamide, which may offer different pharmacokinetic properties. nih.gov

Scaffold Hopping and Constrained Analogues: The piperidine core can be replaced with other heterocyclic scaffolds (e.g., tropane, pyrrolidine) to explore new chemical space while maintaining the relative orientation of the key pharmacophoric groups. pharmaceutical-business-review.com Introducing conformational constraints, such as fusing a second ring to the piperidine scaffold, can lock the molecule into a more receptor-relevant conformation, potentially increasing affinity and selectivity.

Structure-Based Design: If the structure of the biological target is known, computational tools like molecular docking can be used to design new analogues. cuestionesdefisioterapia.com Modifications can be targeted to optimize specific interactions observed in the binding site. For example, substituents could be added to the N-benzyl or 3-phenyl rings to form additional hydrogen or halogen bonds, or to better fill a hydrophobic pocket. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol |

| (S)-1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol |

| 1-adamantyl-3-(1-propionylpiperidin-4-yl)urea |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

| (+)-(3R,4S)-4β-(4-Chlorophenyl)-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine |

| (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |

Advanced Research Methodologies and Future Directions in N Benzyl Piperidinol Chemistry

Proteomics and Metabolomics in Identifying Novel Biological Targets and Pathways

Understanding the precise molecular interactions of a compound is fundamental to drug development. Proteomics and metabolomics offer powerful, unbiased approaches to identify the biological targets and pathways modulated by 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol.

Chemical Proteomics: Modern chemical proteomics enables the high-throughput identification of protein targets of small molecules within a complex biological system. mdpi.com Methods can be broadly categorized as probe-based and probe-free.

Activity-Based Protein Profiling (ABPP): This technique uses affinity probes to target the active sites of specific enzyme families. mdpi.com A modified version of this compound could be synthesized with a reactive moiety and a reporter tag to covalently label its protein targets in cell lysates or living cells, allowing for their subsequent enrichment and identification by mass spectrometry.

Compound-Centric Chemical Proteomics (CCCP): This approach involves immobilizing the compound of interest onto a solid support (e.g., magnetic beads) to "fish" for its binding partners from a cellular protein extract. This method is particularly useful for identifying non-covalent, high-affinity interactions.

Probe-Free Methods: Techniques like the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) circumvent the need for chemical modification of the compound. pharmafeatures.com These methods rely on the principle that a protein's stability (e.g., to heat or proteolysis) changes upon ligand binding. By comparing the proteome of treated versus untreated cells, specific targets can be identified. pharmafeatures.com

Metabolomics: Untargeted metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can reveal global changes in the cellular metabolome following treatment with this compound. nih.govmdpi.com This can identify metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action. For instance, studies on other piperidine-containing compounds have used metabolomics to identify specific biomarkers related to enzyme activity. nih.gov By applying this to this compound, researchers could uncover novel metabolic functions and potential off-target effects.

| Target Class | Potential Function | Example from Piperidine (B6355638) Derivatives | Relevance to this compound |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Neurotransmission, inflammation | Sigma (σ) Receptors nih.gov | Investigation of binding affinity and functional modulation. |

| Enzymes | Cell signaling, metabolism, epigenetics | USP7 (Deubiquitinase) nih.gov, Cholinesterases nih.gov | Screening for inhibitory activity against key enzyme families. |

| Ion Channels | Neuronal excitability, cardiac function | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) nih.gov | Evaluation of modulatory effects on specific ion channels. |

Advanced Imaging Techniques for In Vivo Receptor Occupancy Studies

Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are invaluable for studying the in vivo behavior of drug candidates. nih.govresearchgate.net These methods allow for the visualization and quantification of drug distribution and target engagement in living organisms, including humans.

For this compound, a derivative could be synthesized and radiolabeled with a positron-emitting isotope like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) to create a PET tracer. iaea.orgmdpi.com For example, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been successfully developed as a PET ligand for imaging sigma receptors. nih.gov A similar strategy could be applied to this compound.

An ¹⁸F-labeled analog would allow researchers to:

Determine Brain Penetration: Quantify the extent to which the compound crosses the blood-brain barrier.

Measure Receptor Occupancy: Assess the percentage of target receptors bound by the drug at various doses. This is critical for establishing a relationship between dose, target engagement, and therapeutic effect.

Guide Dose Selection: Inform the selection of appropriate doses for later-stage clinical trials by ensuring adequate target engagement is achieved. nih.gov

SPECT imaging, using isotopes like Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I), offers another avenue for these studies, although PET generally provides higher spatial resolution and sensitivity. researchgate.netmdpi.comnih.gov The development of a suitable radioligand based on the this compound structure would be a crucial step in its translational development.

Development of Prodrug Strategies and Targeted Delivery Systems

Overcoming biological barriers, such as the blood-brain barrier (BBB), is a major challenge in drug development, particularly for central nervous system (CNS) disorders. nih.gov Prodrug and targeted delivery strategies can be employed to improve the pharmacokinetic and biodistribution profiles of this compound.

Prodrug Strategies: A prodrug is an inactive derivative of a parent drug that is converted into the active form in vivo. nih.gov The tertiary alcohol group in this compound is an ideal chemical handle for creating prodrugs.

Carrier-Mediated Transport: The compound could be linked to a molecule that is a substrate for an endogenous transporter at the BBB (e.g., amino acid or glucose transporters). mdpi.com This strategy hijacks the body's own nutrient transport systems to shuttle the drug into the brain. mdpi.commdpi.com

Targeted Delivery Systems: Encapsulating this compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, offers another sophisticated approach. These systems can be engineered to:

Protect the drug from premature metabolism.

Improve solubility and stability.

Achieve site-specific delivery by decorating the nanoparticle surface with targeting ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells.

Combinatorial Chemistry and High-Throughput Screening in Analogue Discovery

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. scilit.com This approach, coupled with high-throughput screening (HTS), can accelerate the discovery of analogues of this compound with optimized properties.

The N-benzyl piperidinol scaffold is highly amenable to combinatorial synthesis. nih.gov A library could be constructed by systematically varying the substituents at three key positions:

The N-benzyl group.

The 3-phenyl group.

The piperidine ring itself.

This library of new chemical entities could then be rapidly evaluated in HTS assays to identify compounds with improved potency, selectivity, or metabolic stability. For example, HTS was used to identify a piperidinol compound with anti-tuberculosis activity, which then served as the basis for the synthesis of an optimization library to establish a structure-activity relationship (SAR). nih.gov This systematic approach allows for the efficient exploration of the chemical space around the parent molecule to identify superior drug candidates.

| Scaffold Position | Parent Substituent | Potential Modifications (R-group) | Objective |

|---|---|---|---|

| N-Benzyl Ring | -H | -F, -Cl, -OCH₃, -CF₃, Pyridinyl | Modulate potency, selectivity, and CNS penetration. |

| 3-Phenyl Ring | 3-Cl | 2-Cl, 4-Cl, 3-F, 4-CH₃, 3,4-dichloro | Fine-tune target binding affinity and SAR. |

| Piperidine Ring | -OH at C3 | Esterification (Prodrug), Alkylation, Chiral separation | Improve pharmacokinetics and explore stereochemistry. |

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a well-characterized small molecule used as a tool to interrogate a biological system, for example, by selectively inhibiting or activating a specific protein. researchgate.net If this compound is found to have high affinity and selectivity for a particular biological target, it could be developed into a valuable chemical probe.

To serve as a probe, the compound would ideally be modified to incorporate a tag for detection or affinity purification, without significantly disrupting its binding to the target. Potential modifications include:

Biotin Tag: Allows for the pull-down and identification of target proteins and their associated complexes.

Fluorescent Tag: Enables visualization of the target protein's localization within cells using fluorescence microscopy.

Clickable Handle (e.g., alkyne or azide): A small, inert functional group that allows for the attachment of various tags (biotin, fluorophores) via bio-orthogonal click chemistry. frontiersin.org

Developing this compound into a chemical probe would facilitate a deeper understanding of its target's role in health and disease, potentially validating it as a therapeutic target. researchgate.net

Translational Research Directions (Preclinical Phase) and Novel Therapeutic Hypothesis Generation

Preclinical translational research aims to bridge the gap between basic discovery and human clinical trials. Based on the known biological activities of related N-benzyl piperidine derivatives, several therapeutic hypotheses can be generated for this compound, guiding its preclinical evaluation.

Oncology: A recent study identified N-benzyl piperidinol derivatives as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that is a potential anticancer target. nih.gov

Hypothesis: this compound may possess anticancer activity through the inhibition of USP7 or other deubiquitinating enzymes.

Preclinical Plan:

Screen the compound against a panel of cancer cell lines to assess its anti-proliferative activity.

Perform in vitro enzymatic assays to determine its inhibitory activity against USP7.

Conduct in vivo studies in mouse xenograft models of cancer to evaluate its efficacy.

Neurodegenerative Diseases: The N-benzyl piperidine motif is a core component of donepezil (B133215), a drug used to treat Alzheimer's disease. nih.gov Furthermore, new N-benzyl piperidine derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in Alzheimer's. nih.govnih.gov

Hypothesis: this compound could act as a neuroprotective agent by modulating cholinesterase activity or other relevant CNS targets.

Preclinical Plan:

Evaluate the compound's inhibitory potency against AChE and BuChE.

Assess its neuroprotective effects in cellular models of neurodegeneration.

Investigate its cognitive-enhancing effects in animal models of Alzheimer's disease.

By systematically pursuing these translational research avenues, the therapeutic potential of this compound can be thoroughly investigated, paving the way for potential clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chlorophenylmagnesium bromide with a benzyl-protected piperidinone intermediate, followed by reduction of the ketone group. To optimize yields, employ Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce the number of trials while identifying critical parameters .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of / NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient elution. Cross-reference spectral data with similar piperidin-3-ol derivatives for consistency checks .

Q. How can researchers mitigate hazards when handling chlorinated intermediates during synthesis?

- Methodological Answer : Conduct reactions in a fume hood with proper PPE (nitrile gloves, lab coat, safety goggles). Use inert atmosphere techniques (e.g., Schlenk line) to minimize exposure to volatile chlorinated byproducts. Dispose of waste via licensed chemical disposal services, adhering to REACH regulations. Pre-experiment risk assessments should include spill containment protocols .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 3-chlorophenyl substituent in pharmacological applications?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., 3-fluorophenyl, 3-methylphenyl) and compare their bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition). Employ multivariate analysis to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on bioavailability?

- Methodological Answer : Screen for polymorphism using solvent recrystallization under varying conditions (e.g., cooling rate, antisolvent addition). Characterize forms via PXRD, DSC, and Raman spectroscopy. Assess dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to correlate crystal structure with bioavailability. Stability studies (40°C/75% RH) can identify the most thermodynamically stable form .

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism. Molecular dynamics simulations can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite identification .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the efficiency of synthesizing derivatives?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like ring closure or benzylation. Pair computational results with high-throughput experimentation (HTE) to rapidly validate predicted conditions. Tools like ICReDD’s workflow integrate these methods to reduce trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.